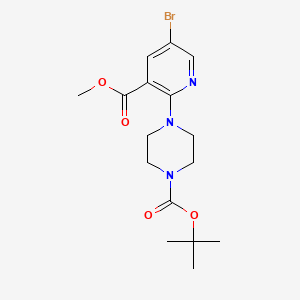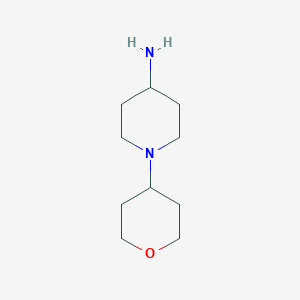
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
概要
説明
“1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H20N2O . It is a solid substance and its molecular weight is 184.28 g/mol .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H20N2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2 . The Canonical SMILES string is C1CN(CCC1N)C2CCOCC2 . These strings provide a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 38.5 Ų and a XLogP3-AA value of 0.3 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound is a solid at room temperature .
科学的研究の応用
Synthesis of Complex Organic Compounds
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine plays a crucial role in the synthesis of complex organic compounds. For instance, its derivatives have been utilized in the formation of Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which are significant in organic chemistry research (Paronikyan et al., 2016).
Catalysis in Chemical Reactions
This chemical has been involved in catalysis, as seen in studies involving the FeCl3-catalysed C-N coupling reaction between cyclic ethers and heterocyclic amines. This type of reaction is vital for creating a variety of 2-hydroxypyrrolidine/piperidine derivatives, which have broad applications in medicinal and synthetic chemistry (Mani et al., 2014).
Synthesis of Chiral Compounds
It has also been used in the stereoselective synthesis of chiral compounds. An example is the preparation of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones via an organocatalyzed cascade process. Such methodologies are essential in the synthesis of complex molecules, particularly in the pharmaceutical industry (Han et al., 2019).
Development of Novel Compounds
Research has explored its utility in developing novel compounds, like in the synthesis and molecular structure investigations of new s-Triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Such studies are crucial for expanding the scope of available compounds in various scientific fields (Shawish et al., 2021).
Drug-Like Libraries Creation
This compound has been instrumental in the solid-phase parallel synthesis of drug-like libraries, showcasing its potential in the field of drug discovery and development (Kim et al., 2012).
Synthesis of Heterocyclic Compounds
It plays a significant role in the one-step synthesis of substituted heterocyclic compounds, an essential aspect of medicinal chemistry (Shestopalov et al., 2002).
Safety And Hazards
特性
IUPAC Name |
1-(oxan-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEWWTCNTUFKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



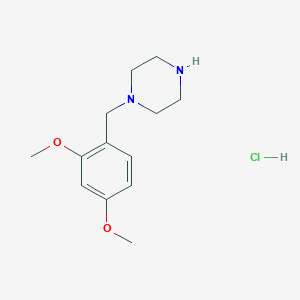
![[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1437891.png)
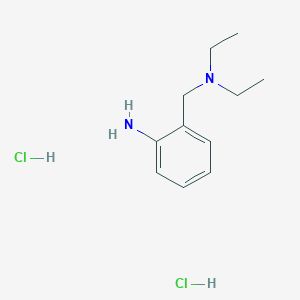
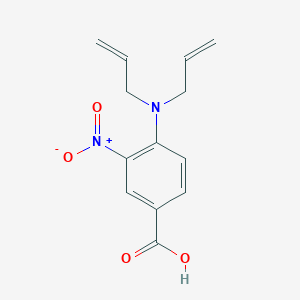
![2-[(3-Ethoxypropyl)amino]isonicotinic acid](/img/structure/B1437898.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1437899.png)

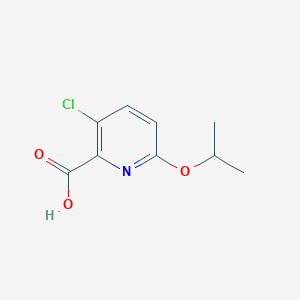
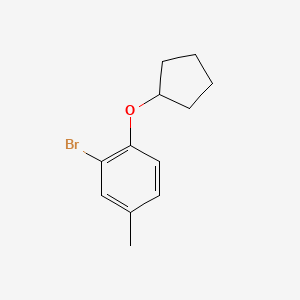
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)
![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole](/img/structure/B1437906.png)
